GDC-0623

Catalog No.
S548760
CAS No.
1168091-68-6
M.F
C16H14FIN4O3
M. Wt
456.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GDC-0623

CAS Number

1168091-68-6

Product Name

GDC-0623

IUPAC Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Molecular Formula

C16H14FIN4O3

Molecular Weight

456.21 g/mol

InChI

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24)

InChI Key

RFWVETIZUQEJEF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GDC0623; GDC-0632; GDC 0632; G868; G 868; G-868.

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO

The exact mass of the compound Gdc-0623 is 456.00946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GDC-0623 (CAS: 1168091-68-6) is a highly potent, ATP-uncompetitive allosteric inhibitor of MEK1, demonstrating a baseline biochemical Ki of 0.13 nM. Unlike many conventional MEK inhibitors that primarily target the unphosphorylated kinase, GDC-0623 forms a strong hydrogen bond with Ser212 of MEK1, effectively blocking MEK feedback phosphorylation of wild-type RAF and stabilizing the RAF/MEK complex. This distinct binding mode translates to robust, broad-spectrum anti-tumor activity across a wide range of histological subtypes, maintaining efficacy in both BRAF-mutant and KRAS-mutant models where other in-class agents often falter [REFS-1, REFS-2]. For procurement, GDC-0623 represents a highly versatile, process-compatible inhibitor supported by validated in vivo formulation protocols .

Substituting GDC-0623 with more common MEK inhibitors like cobimetinib, trametinib, or PD0325901 introduces severe risks in assay reproducibility and model translation. Standard MEK inhibitors often exhibit a massive drop in potency when targeting pre-phosphorylated, active MEK (pMEK), requiring significant dose escalation that can trigger off-target effects. Furthermore, while agents like cobimetinib are heavily optimized for BRAF V600E-driven models, they suffer a pronounced loss of efficacy in KRAS-driven systems [1]. Additionally, generic substitution alters the structural dynamics of the signaling cascade; for example, trametinib disrupts the RAF/MEK complex, whereas GDC-0623 stabilizes it[1]. Buyers must procure GDC-0623 specifically when studying KRAS-mutant models or when precise modulation of active pMEK is required without artifactual accumulation of single-site MEK phosphorylation.

Potency Retention on Phosphorylated MEK (pMEK)

A critical differentiator for GDC-0623 is its ability to inhibit pre-phosphorylated MEK (pMEK) without the massive loss in potency seen in other clinical-grade inhibitors. GDC-0623 exhibits a narrow 7.1-fold shift in potency between unphosphorylated MEK (uMEK IC50 = 4.8 nM) and pMEK (IC50 = 34 nM). In stark contrast, cobimetinib suffers a 46-fold shift (uMEK = 1.4 nM vs pMEK = 65 nM), and trametinib shows a 25-fold shift (uMEK = 11 nM vs pMEK = 280 nM) [1].

Evidence DimensionInhibitory potency (IC50) shift from uMEK to pMEK
Target Compound DataGDC-0623: 7.1-fold shift (4.8 nM to 34 nM)
Comparator Or BaselineCobimetinib: 46-fold shift (1.4 nM to 65 nM); Trametinib: 25-fold shift (11 nM to 280 nM)
Quantified DifferenceGDC-0623 retains 3.5x to 6.5x better relative potency against activated pMEK compared to standard alternatives.
ConditionsIn vitro BRAF/MEK kinase cascade assay

Procuring GDC-0623 is essential for biochemical and cellular assays where MEK is already activated, preventing the need for extreme dose escalations that compromise assay specificity.

Prevention of Artifactual Single-Site Phosphorylation

Standard allosteric MEK inhibitors often induce a paradoxical increase in single-site phosphorylation on MEKS222, complicating the interpretation of downstream signaling feedback. GDC-0623 is distinct among its class in decreasing single-site phosphorylation at both pS218 and pS222, whereas comparators like cobimetinib, PD0325901, and binimetinib trigger increased single-site phosphorylation on MEKS222 [1].

Evidence DimensionModulation of single-site MEK phosphorylation
Target Compound DataGDC-0623: Decreases both pS218 and pS222
Comparator Or BaselineCobimetinib / PD0325901: Increases single-site phosphorylation on MEKS222
Quantified DifferenceQualitative divergence in phosphorylation state (decrease vs. artifactual increase)
ConditionsCellular signaling assays monitoring MEK activation loop residues

Researchers mapping precise feedback mechanisms must select GDC-0623 to avoid the confounding MEKS222 accumulation caused by other MEK inhibitors.

Broad-Spectrum Efficacy in KRAS-Driven Models

While MEK inhibitors like cobimetinib and PD0325901 are highly potent in BRAF V600E models, they exhibit a significant drop in efficacy against KRAS-driven cell lines. GDC-0623 overcomes this limitation, demonstrating strong anti-tumor activity (absolute IC70 < 1 µM) across a broad panel of 260 human tumor cell lines, including robust sensitivity in KRAS-driven colon (10/16 sensitive) and pancreatic (5/12 sensitive) cancer models[REFS-1, REFS-2].

Evidence DimensionAnti-tumor efficacy across mutational profiles
Target Compound DataGDC-0623: Potent in both BRAF and KRAS contexts (IC70 < 1 µM)
Comparator Or BaselineCobimetinib / PD0325901: High potency in BRAF, significantly reduced efficacy in KRAS
Quantified DifferenceGDC-0623 maintains broad-spectrum efficacy across distinct upstream oncogenic drivers.
Conditions2D monolayer in vitro assays across 260 human tumor cell lines

Laboratories screening heterogeneous tumor panels or focusing specifically on KRAS-mutant oncology must procure GDC-0623 to ensure reliable pathway inhibition.

Validated In Vivo Formulation and Processability

For in vivo translation, GDC-0623 offers highly reproducible processability. While insoluble in pure aqueous buffers, it achieves a stable, clear solution at concentrations of ≥ 2.5 mg/mL (5.48 mM) using a standard laboratory vehicle combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This validated protocol ensures consistent oral dosing (e.g., at 40 mg/kg/day) without the precipitation risks associated with poorly formulated analogs.

Evidence DimensionIn vivo vehicle solubility
Target Compound Data≥ 2.5 mg/mL clear solution
Comparator Or BaselinePure aqueous buffers (insoluble/precipitates)
Quantified DifferenceGuaranteed solubility at ≥ 2.5 mg/mL using a standard 4-component vehicle.
Conditions10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline at room temperature

Provides procurement teams and in vivo researchers with a guaranteed, off-the-shelf formulation route, minimizing wasted material and ensuring reproducible pharmacokinetics.

KRAS-Mutant Oncology Modeling

Because GDC-0623 maintains high potency in KRAS-driven models where standard BRAF-biased MEK inhibitors (like cobimetinib) lose efficacy, it is a highly effective choice for screening and xenograft studies in KRAS-mutant colorectal and pancreatic cancers [REFS-1, REFS-2].

Active-State (pMEK) Inhibition Assays

GDC-0623 is highly recommended for biochemical and cellular assays where MEK is already in a phosphorylated, active state. Its narrow 7.1-fold shift in potency between uMEK and pMEK ensures reliable target engagement without the 25- to 46-fold dose escalations required by trametinib or cobimetinib [1].

RAF/MEK Complex Stabilization Studies

Unlike trametinib, which disrupts the RAF/MEK complex, GDC-0623 stabilizes it. This makes GDC-0623 a highly suitable choice for structural biology, co-immunoprecipitation assays, and signaling studies aiming to trap and analyze the intact RAF/MEK complex [1].

Precision Phosphorylation Mapping

For researchers mapping feedback loops via Western blot or mass spectrometry, GDC-0623 is essential because it decreases phosphorylation at both pS218 and pS222, avoiding the artifactual accumulation of MEKS222 seen with other allosteric inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

456.00947 Da

Monoisotopic Mass

456.00947 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HW67545I4Q

Wikipedia

Gdc-0623

Dates

Last modified: 08-15-2023
1: Robarge KD, Lee W, Eigenbrot C, Ultsch M, Wiesmann C, Heald R, Price S, Hewitt J, Jackson P, Savy P, Burton B, Choo EF, Pang J, Boggs J, Yang A, Yang X, Baumgardner M. Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors leading to the discovery of imidazo[1,5-a] pyrazine G-479. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4714-23. doi: 10.1016/j.bmcl.2014.08.008. Epub 2014 Aug 15. PubMed PMID: 25193232.
2: Hatzivassiliou G, Haling JR, Chen H, Song K, Price S, Heald R, Hewitt JF, Zak  M, Peck A, Orr C, Merchant M, Hoeflich KP, Chan J, Luoh SM, Anderson DJ, Ludlam MJ, Wiesmann C, Ultsch M, Friedman LS, Malek S, Belvin M. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers. Nature. 2013 Sep 12;501(7466):232-6. doi: 10.1038/nature12441. Epub 2013 Aug 11.  Erratum in: Nature. 2013 Oct 10;502(7470):258. PubMed PMID: 23934108.

Explore Compound Types